Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate
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Overview
Description
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a chemical compound with the molecular formula C16H13ClN2O5 and a molecular weight of 348.74 g/mol . This compound is known for its unique structure, which includes a nitrobenzoyl group and an ethyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and bases like sodium hydroxide.
Major Products Formed
Reduction: Ethyl 3-[(4-amino-3-nitrobenzoyl)amino]benzoate.
Substitution: Ethyl 3-[(4-substituted-3-nitrobenzoyl)amino]benzoate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate: Similar structure but different position of the nitro group.
Ethyl 4-[(3-nitrobenzoyl)amino]benzoate: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate is unique due to the presence of both a nitro group and a chlorine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of enzyme interactions .
Properties
Molecular Formula |
C16H13ClN2O5 |
---|---|
Molecular Weight |
348.74 g/mol |
IUPAC Name |
ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-4-3-5-12(8-11)18-15(20)10-6-7-13(17)14(9-10)19(22)23/h3-9H,2H2,1H3,(H,18,20) |
InChI Key |
QTZNMOSMXTVOJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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